3-Amino-2-(5-bromopyridin-2-yl)propan-1-ol
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Overview
Description
3-Amino-2-(5-bromopyridin-2-yl)propan-1-ol is an organic compound with the molecular formula C8H11BrN2O and a molecular weight of 231.09 g/mol . This compound features a bromopyridine moiety attached to a propanol chain, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(5-bromopyridin-2-yl)propan-1-ol typically involves the bromination of pyridine derivatives followed by amination and subsequent functional group transformations. One common method includes the bromination of 2-pyridinol to form 2-bromo-3-pyridinol, which is then subjected to further reactions to introduce the amino and propanol groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(5-bromopyridin-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3-Amino-2-(5-bromopyridin-2-yl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Amino-2-(5-bromopyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in hydrogen bonding and hydrophobic interactions, while the amino and hydroxyl groups can participate in additional binding interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-[(Pyridin-2-yl)amino]propan-1-ol: Similar structure but lacks the bromine atom, resulting in different reactivity and applications.
5-Bromopyridin-3-ol: Contains a bromine atom but differs in the position of the hydroxyl group, affecting its chemical properties.
3-Amino-5-bromopyridine: Similar bromopyridine structure but lacks the propanol chain, leading to different uses and reactivity.
Uniqueness
3-Amino-2-(5-bromopyridin-2-yl)propan-1-ol is unique due to its combination of functional groups, which allows for versatile chemical transformations and a wide range of applications in various fields .
Properties
Molecular Formula |
C8H11BrN2O |
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Molecular Weight |
231.09 g/mol |
IUPAC Name |
3-amino-2-(5-bromopyridin-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H11BrN2O/c9-7-1-2-8(11-4-7)6(3-10)5-12/h1-2,4,6,12H,3,5,10H2 |
InChI Key |
JTOHWNJNJBUCLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)C(CN)CO |
Origin of Product |
United States |
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